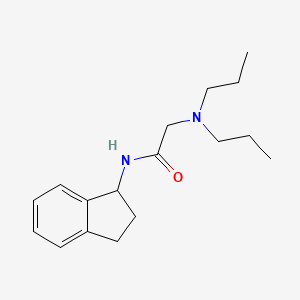
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indane moiety linked to a dipropylaminoacetamide group, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Attachment of the Dipropylamino Group:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-2-(dimethylamino)acetamide
- N-(2,3-dihydro-1H-inden-1-yl)-2-(diethylamino)acetamide
- N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)ethanol
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is unique due to its specific combination of the indane moiety and the dipropylaminoacetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Activité Biologique
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide, with the CAS number 72336-23-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H26N2O, with a molecular weight of approximately 274.4 g/mol. The compound features a unique structure that includes a dipropylamino group attached to an acetamide moiety, which is further linked to a dihydroindene ring system. Its structural characteristics contribute to its biological activity.
Pharmacological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study examining the compound's efficacy against Gram-positive and Gram-negative bacteria, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .
Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
This antimicrobial profile suggests that the compound could be a candidate for further development as an antibacterial agent.
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and other fungal pathogens. The reported MIC values ranged from 16.69 to 78.23 µM against C. albicans . This dual activity against both bacteria and fungi positions this compound as a versatile therapeutic candidate.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways in microbial cells, leading to cell death or growth inhibition .
Propriétés
Numéro CAS |
72336-23-3 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-11-19(12-4-2)13-17(20)18-16-10-9-14-7-5-6-8-15(14)16/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
Clé InChI |
GUPDCCSMEATRQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















